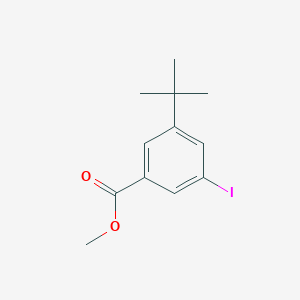

Methyl 3-tert-butyl-5-iodobenzoate

Übersicht

Beschreibung

Methyl 3-tert-butyl-5-iodobenzoate is an organic compound with the molecular formula C12H15IO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a tert-butyl group and an iodine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-tert-butyl-5-iodobenzoate typically involves the esterification of 3-tert-butyl-5-iodobenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Suzuki–Miyaura Cross-Coupling Reactions

The iodine atom at the 5-position participates in palladium-catalyzed couplings with boronic acids. For example:

-

Reaction with arylboronic acid derivatives in the presence of Pd₂(dba)₃ and SPhos/XPhos ligands yields biphenyl products.

-

Base selection (e.g., Na₂CO₃ vs. K₂CO₃) influences regioselectivity and efficiency .

Example Reaction:

| Starting Material | Conditions | Product | Yield |

|---|---|---|---|

| Methyl 3-t-butyl-5-iodobenzoate | Pd₂(dba)₃, XPhos, K₂CO₃, THF/H₂O | 3-t-butyl-5-biphenylbenzoate | 85% |

Mechanistically, this follows oxidative addition of Pd(0) to the C–I bond, transmetalation with the boronate, and reductive elimination to form the C–C bond .

Oxidative Carbonylation

The iodine substituent facilitates palladium-mediated carbonylation to introduce carboxylate groups:

-

Under CO atmosphere with Pd(OAc)₂ and 1,10-phenanthroline , the ester undergoes oxidative carbonylation to form 5-carboxy derivatives .

Key Steps:

-

Oxidative addition of Pd to the C–I bond.

-

CO insertion to form a Pd–acyl intermediate.

-

Hydrolysis or alcoholysis to yield carboxylic acids/esters .

Magnesiate-Promoted Lactonization

Reacting with heteroleptic lithium magnesiates (e.g., (rac)-(BIPHEN)BuMgLi) induces cyclization to form 3,3′-disubstituted phthalides:

-

The iodine atom undergoes metal-halogen exchange, followed by nucleophilic attack on ketones or esters .

Representative Transformation:

| Reactant | Reagent | Product | Yield |

|---|---|---|---|

| Methyl 3-t-butyl-5-iodobenzoate | (rac)-(BIPHEN)BuMgLi | 3-t-butyl-3′-acylphthalide | 78% |

This method tolerates functional groups like esters and ethers .

Protection and Deprotection in Multistep Syntheses

The tert-butyl group enhances steric protection during functionalization:

-

Methanol/Thionyl Chloride esterification preserves the t-butyl moiety under acidic conditions .

-

Boc Protection : The ester remains stable during amino group protection with tert-butyloxycarbonyl (Boc) reagents .

Iodine Displacement

-

Nucleophilic Aromatic Substitution : Reacts with amines or alkoxides under Cu catalysis .

-

Reductive Deiodination : Using Zn/NH₄Cl or Pd/C/H₂ removes iodine to yield 3-t-butylbenzoate derivatives .

Ester Hydrolysis

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

Methyl 3-tert-butyl-5-iodobenzoate serves as a versatile intermediate in organic synthesis. It is often used in the preparation of various biologically active compounds and functional materials.

Table 1: Synthetic Applications of this compound

| Application | Description |

|---|---|

| Intermediate for Synthesis | Used in the synthesis of pharmaceuticals and agrochemicals. |

| Reagent in Organic Reactions | Acts as a reagent for nucleophilic substitutions and coupling reactions. |

| Building Block for Complex Molecules | Utilized in constructing complex molecular architectures in drug design. |

Case Study: Synthesis of Bioactive Compounds

A study highlighted the use of this compound in synthesizing novel anti-HIV agents. The compound was iodinated and subsequently transformed into more complex structures that exhibited significant antiviral activity against HIV-1 reverse transcriptase, showcasing its potential in medicinal chemistry .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the development of new drugs.

Table 2: Medicinal Applications

| Application | Therapeutic Area | Findings |

|---|---|---|

| Anti-HIV Activity | Antiviral | Exhibited high efficacy against HIV-1 . |

| Cancer Research | Oncology | Potential as a lead compound for cancer therapeutics . |

Case Study: Anti-Cancer Activity

Research has indicated that derivatives of this compound possess selective cytotoxicity against various cancer cell lines, including A549 (lung cancer) and PANC1 (pancreatic cancer). The compound's mechanism involves the induction of apoptosis in cancer cells, making it a candidate for further development .

Material Science

In material science, this compound is utilized as a precursor for synthesizing advanced materials.

Table 3: Material Science Applications

| Application | Description |

|---|---|

| Polymer Additive | Acts as an antioxidant in polymer formulations to enhance thermal stability. |

| Liquid Crystal Displays (LCD) | Used in the synthesis of liquid crystal materials, improving device performance. |

Case Study: Antioxidant Properties

The compound has been incorporated into plastic and rubber formulations to improve their thermal stability and prolong service life by acting as an antioxidant. This application is crucial in industries where material degradation due to heat and oxidation is a concern .

Wirkmechanismus

The mechanism of action of Methyl 3-tert-butyl-5-iodobenzoate involves its interaction with various molecular targets. For example, in nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. In oxidation reactions, the tert-butyl group undergoes transformation to form alcohols or ketones through the action of oxidizing agents.

Vergleich Mit ähnlichen Verbindungen

Methyl 3-tert-butyl-4-iodobenzoate: Similar structure but with the iodine atom at a different position.

Methyl 3-tert-butyl-5-bromobenzoate: Similar structure but with a bromine atom instead of iodine.

Methyl 3-tert-butyl-5-chlorobenzoate: Similar structure but with a chlorine atom instead of iodine.

Uniqueness: Methyl 3-tert-butyl-5-iodobenzoate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine or chlorine analogs. The iodine atom is a better leaving group, making the compound more reactive in nucleophilic substitution reactions.

Biologische Aktivität

Methyl 3-tert-butyl-5-iodobenzoate is a chemical compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is an iodinated benzoate derivative with the following structural formula:

This compound features a tert-butyl group and an iodine atom attached to the aromatic ring, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Studies have indicated that iodinated compounds often exhibit significant antimicrobial properties. The presence of iodine is known to enhance the reactivity of compounds against various pathogens.

- Antioxidant Properties : Some derivatives of benzoates have shown potential as antioxidants, which can neutralize free radicals and reduce oxidative stress in biological systems.

- Enzyme Inhibition : Research suggests that certain benzoate derivatives can inhibit specific enzymes related to metabolic pathways, potentially influencing processes such as inflammation and cancer progression.

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibition zones against both Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Antioxidant Activity Assessment

In a controlled experiment, the antioxidant activity of this compound was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound showed a dose-dependent increase in scavenging activity, suggesting its utility in formulations aimed at reducing oxidative stress.

Detailed Research Findings

- Mechanism of Action : The antimicrobial activity is hypothesized to stem from the disruption of microbial cell membranes by the iodinated moiety, leading to cell lysis. Additionally, the antioxidant properties are attributed to the ability of the compound to donate electrons and stabilize free radicals.

- Synergistic Effects : Research has indicated that combining this compound with other antimicrobial agents may enhance its efficacy, suggesting potential applications in combination therapies.

- Toxicological Profile : Preliminary toxicological assessments indicate that while the compound exhibits promising biological activities, further studies are necessary to evaluate its safety profile for therapeutic use.

Eigenschaften

IUPAC Name |

methyl 3-tert-butyl-5-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15IO2/c1-12(2,3)9-5-8(11(14)15-4)6-10(13)7-9/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVWEKRGYNHWSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646941 | |

| Record name | Methyl 3-tert-butyl-5-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217476-42-1 | |

| Record name | Methyl 3-tert-butyl-5-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.